molecular formula C11H11F3N2O6S B2882636 2-Butyramido-3-nitrophenyl trifluoromethanesulfonate CAS No. 500991-98-0

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate

Cat. No.: B2882636
CAS No.: 500991-98-0
M. Wt: 356.27
InChI Key: WJZVMECGCRHDJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyramido-3-nitrophenyl trifluoromethanesulfonate typically involves the reaction of 2-amino-3-nitrophenol with butyryl chloride to form 2-butyramido-3-nitrophenol. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

    Reduction Reactions: The major product is 2-butyramido-3-aminophenyl trifluoromethanesulfonate.

    Hydrolysis: The products include butyric acid and 3-nitrophenol.

Scientific Research Applications

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonate groups.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyramido-3-nitrophenyl trifluoromethanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyramido-3-nitrophenyl methanesulfonate
  • 2-Butyramido-3-nitrophenyl benzenesulfonate
  • 2-Butyramido-3-nitrophenyl toluenesulfonate

Uniqueness

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other sulfonate derivatives. This makes it particularly valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

[2-(butanoylamino)-3-nitrophenyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZVMECGCRHDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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